2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
CAS No.: 2098008-37-6
Cat. No.: VC3138459
Molecular Formula: C12H11N3S
Molecular Weight: 229.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098008-37-6 |
|---|---|
| Molecular Formula | C12H11N3S |
| Molecular Weight | 229.3 g/mol |
| IUPAC Name | 2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C12H11N3S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,6H2 |
| Standard InChI Key | NSYVNQBBYMWJTP-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(N=C2C3=CSC=C3)CC#N |
| Canonical SMILES | C1CC2=C(C1)N(N=C2C3=CSC=C3)CC#N |
Introduction
Chemical Identity and Physical Properties
The compound 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile is a relatively complex heterocyclic molecule containing multiple functional groups and ring systems. Understanding its fundamental chemical and physical properties provides insights into its potential behavior in biological systems and chemical reactions.
Chemical Identifiers and Basic Properties
The compound is characterized by several standardized identifiers used in chemical databases and literature:
| Property | Value |
|---|---|
| CAS Number | 2098008-37-6 |
| VCID | VC3138459 |
| Molecular Formula | C₁₂H₁₁N₃S |
| Molecular Weight | 229.3 g/mol |
| IUPAC Name | 2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetonitrile |
| Standard InChI | InChI=1S/C12H11N3S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,6H2 |
| Standard InChIKey | NSYVNQBBYMWJTP-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(N=C2C3=CSC=C3)CC#N |
| PubChem Compound ID | 121214589 |
Structural Features
The compound contains several notable structural features that contribute to its chemical behavior:
The presence of these structural elements suggests potential for interactions with biological targets, particularly protein binding pockets that accommodate heterocyclic structures.
Synthetic Approaches
The synthesis of 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile typically involves sophisticated multi-step reactions, drawing from established methodologies in heterocyclic chemistry.
Synthetic Challenges
The synthesis of such heterocyclic compounds presents several challenges:
-
Regioselectivity during the formation of the fused ring systems
-
Potential side reactions due to the presence of multiple reactive sites
-
Purification complications arising from similar structural isomers
These challenges necessitate careful reaction planning and monitoring to obtain the target compound with high purity.
Structural Comparison with Related Compounds
Understanding the relationship between 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile and structurally similar compounds provides valuable context for its potential applications and properties.
Comparison with Thiophen-2-yl Analog
A closely related compound, 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile (CAS: 2097953-82-5), differs only in the position of the thiophene attachment (2-position versus 3-position). This subtle structural difference may significantly impact the compound's:
-
Three-dimensional orientation and conformational preferences
-
Electronic distribution and dipole moment
-
Binding affinity to potential biological targets
-
Physical properties such as solubility and crystal structure
Despite these differences, both compounds share the same molecular formula (C₁₂H₁₁N₃S) and molecular weight (229.3 g/mol), indicating their close structural relationship.
Relationship to Broader Chemical Classes
The compound belongs to several important chemical families:
-
Fused thiophene derivatives, which have shown promise in treating diseases including infections and cancer
-
Pyrazole-containing heterocycles, which frequently exhibit significant biological activities
-
Nitrile-functionalized compounds, which can serve as important pharmacophores or synthetic intermediates
These structural relationships suggest potential therapeutic applications similar to those of related compounds in these classes .
Research Status and Future Directions
The current research landscape for 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile shows both accomplished findings and promising avenues for future investigation.
Current Research Status
While specific published research directly focused on 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile appears limited, several aspects of its chemical class have been investigated:
-
The compound has been cataloged with standard chemical identifiers, indicating its synthesis has been accomplished
-
Similar compounds have been investigated for various biological activities, establishing precedent for potential applications
-
Related structural classes have shown promise in pharmaceutical applications, particularly as enzyme inhibitors
Future Research Opportunities
Several promising research directions could advance understanding of this compound:
-
Comprehensive biological screening to identify specific therapeutic targets
-
Structure-activity relationship studies through synthesis and testing of structural analogs
-
Investigation of physicochemical properties to understand its potential as a drug candidate
-
Development of optimized synthetic routes for more efficient preparation
-
Exploration of the compound's potential as a building block for more complex molecular architectures
These research avenues could significantly expand knowledge about the compound and potentially lead to valuable therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume